5-Amino-2-tert-butylphenol

Overview

Description

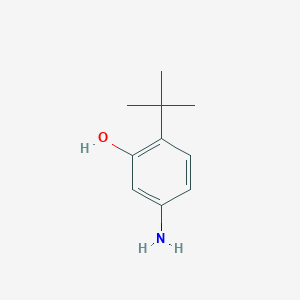

Chemical Identity: 5-Amino-2-tert-butylphenol (CAS 873055-35-7) is an aromatic organic compound with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol . Its structure features an amino (-NH₂) group at the C5 position and a bulky tert-butyl (-C(CH₃)₃) group at the C2 position of the phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Amino-2-tert-butylphenol involves the reduction of 2,4-di-tert-butyl-5-nitrophenol. The reaction typically uses ammonium formate as a reducing agent in the presence of palladium on activated carbon as a catalyst. The reaction mixture is refluxed in ethanol for about 2 hours, then cooled and filtered to obtain the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized by using continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time. The process may also involve the use of protective groups to prevent side reactions and improve the purity of the final product .

Chemical Reactions Analysis

Catalytic Hydrogenation

The most common method employs ammonium formate and palladium on activated carbon in ethanol under reflux. This method achieves high yields (87–100%) .

| Reaction Conditions | Details |

|---|---|

| Precursor | 2-tert-butyl-5-nitrophenol |

| Reducing Agent | Ammonium formate |

| Catalyst | 5–10% Pd/C |

| Solvent | Ethanol |

| Temperature/Time | Reflux (2–6 hours) |

| Yield | 87–100% |

Alternative Synthetic Routes

-

Patent Methods : A 2016 patent describes nitration of protected intermediates followed by deprotection and reduction using iron/hydrazine hydrate or sodium hydrosulfite .

-

Industrial Optimization : Continuous flow reactors and protective groups (e.g., acetyl) enhance efficiency and purity in large-scale production .

Oxidation Reactions

The amino and hydroxyl groups render the compound susceptible to oxidation, forming quinone derivatives .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes substitution at the para and ortho positions relative to the hydroxyl group.

Ivacaftor Intermediate

This compound is a critical intermediate in synthesizing ivacaftor , a cystic fibrosis drug. It reacts with 4-oxo-1,4-dihydroquinolin-3-carboxylic acid via carbodiimide-mediated coupling :

| Reaction | Conditions |

|---|---|

| Coupling Agent | HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) |

| Base | Triethylamine |

| Solvent | DMF |

| Yield | ~52% |

Key Reaction:

textThis compound + 4-oxo-1,4-dihydroquinolin-3-carboxylic acid → N-(5-hydroxy-2,4-di-tert-butylphenyl)-4-oxo-1H-quinoline-3-carboxamide

Comparative Analysis of Synthetic Routes

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 5-Amino-2-tert-butylphenol serves as an intermediate for producing various organic compounds. Its applications include:

- Synthesis of pharmaceuticals : It plays a pivotal role in the synthesis of Ivacaftor, a medication used to treat cystic fibrosis. The compound's structure allows it to act as a precursor in multi-step synthetic pathways .

- Production of antioxidants : The compound is used to create stabilizers for polymers and plastics, enhancing their resistance to oxidative degradation .

Biology

This compound exhibits several biological activities:

- Antioxidant properties : Research indicates that it can reduce oxidative stress markers, suggesting potential therapeutic applications for conditions associated with oxidative damage.

- Antimicrobial activity : Studies have shown that this compound possesses significant antibacterial properties against pathogens like Staphylococcus aureus, indicating its potential use in developing new antimicrobial agents.

Medicine

The most notable application of this compound is its role as an intermediate in the synthesis of Ivacaftor. This drug enhances the function of the CFTR protein, which is critical for salt and water transport in cells, thereby improving symptoms in cystic fibrosis patients .

Antioxidant Activity

A study demonstrated that this compound effectively reduced markers of oxidative stress in cultured cells. This suggests its potential as a therapeutic agent for diseases linked to oxidative damage, such as neurodegenerative disorders.

Antimicrobial Efficacy

Another investigation revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus. This finding supports its application in developing new antimicrobial treatments.

Data Tables

Mechanism of Action

The mechanism of action of 5-Amino-2-tert-butylphenol involves its interaction with various molecular targets and pathways:

Immunomodulatory Effects: The compound stimulates the production of interferons, which are crucial for the immune response.

Antioxidant Properties: It neutralizes free radicals and reduces reactive oxygen species production, thereby preventing oxidative damage.

Comparison with Similar Compounds

Key Properties :

- Exact Mass : 165.115 g/mol

- Polar Surface Area (PSA) : 46.25 Ų (indicative of moderate polarity due to -NH₂ and -OH groups)

- LogP : 2.85 (suggesting moderate lipophilicity) .

Applications: Primarily used as a pharmaceutical intermediate, this compound’s reactivity is influenced by the electron-donating amino group, making it valuable in synthesizing bioactive molecules.

Structural Analogs

Three closely related compounds are analyzed for comparative insights:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 5-Amino-2-tert-butylphenol | 873055-35-7 | C₁₀H₁₅NO | 165.23 | -NH₂ (C5), -tBu (C2) |

| 5-Amino-2,4-di-tert-butylphenol | 873055-58-4 | C₁₄H₂₃NO | 221.34 | -NH₂ (C5), -tBu (C2 and C4) |

| 4-Tert-butyl-2-nitro phenol | 3279-07-0 | C₁₀H₁₃NO₃ | 195.22 | -NO₂ (C2), -tBu (C4) |

Physicochemical Properties

Electronic Effects :

- This compound: The amino group is a strong electron-donating group, activating the ring for electrophilic substitution.

- 5-Amino-2,4-di-tert-butylphenol: Additional tert-butyl group at C4 increases steric hindrance, reducing reactivity compared to the mono-substituted analog .

- 4-Tert-butyl-2-nitro phenol: The nitro (-NO₂) group is electron-withdrawing, deactivating the ring and directing reactions to specific positions .

Lipophilicity :

- The di-tert-butyl analog (LogP ~3.5 inferred from MW) is more lipophilic than the mono-substituted compound (LogP 2.85) due to increased alkylation .

- The nitro derivative (LogP ~2.5) has lower lipophilicity compared to amino analogs due to polar nitro groups .

Research Findings and Trends

- Steric vs. Electronic Effects : The di-tert-butyl analog’s reduced reactivity in Suzuki-Miyaura couplings highlights the trade-off between steric bulk and electronic activation .

- Nitro-to-Amino Conversion: 4-Tert-butyl-2-nitro phenol can be reduced to amino derivatives, offering a synthetic route to analogs like this compound .

- Thermal Stability : Tert-butyl groups enhance thermal stability, making these compounds suitable for high-temperature reactions .

Biological Activity

5-Amino-2-tert-butylphenol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of immunology, antioxidation, and potential therapeutic applications. This article delves into its mechanisms of action, biological effects, and relevant research findings.

The biological activity of this compound is largely attributed to its interactions with various cellular pathways:

- Immunomodulatory Effects: This compound enhances the production of interferons, which play a critical role in the immune response. This property suggests potential applications in enhancing immune function against infections or diseases.

- Antioxidant Properties: It exhibits significant antioxidant activity by neutralizing free radicals and reducing the production of reactive oxygen species (ROS). This action helps mitigate oxidative stress, which is linked to various chronic diseases.

Antioxidant Activity

This compound has been shown to exhibit strong antioxidant properties. It plays a crucial role in protecting cells from oxidative damage, which is essential in preventing cellular aging and the development of neurodegenerative diseases .

Anti-inflammatory Properties

Research indicates that this compound can modulate inflammatory responses. In vitro studies have demonstrated that it can inhibit the expression of pro-inflammatory genes such as cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa) when stimulated by lipopolysaccharides (LPS) . This suggests its potential utility in treating inflammatory conditions.

Study on Cellular Stress Responses

A study highlighted the role of this compound in cellular stress responses, particularly through pathways involving sirtuins and Nrf2. These pathways are crucial for maintaining cellular homeostasis under stress conditions . The compound's ability to activate these pathways may contribute to its neuroprotective effects.

Antimicrobial Activity

In addition to its antioxidant and anti-inflammatory properties, this compound has been investigated for its antimicrobial effects. It has shown potential in reducing virulence factors in pathogens such as Pseudomonas aeruginosa, indicating its possible application as an antibacterial agent .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-4,6-di-tert-butylphenol | Additional tert-butyl groups | Similar antioxidant properties |

| 2-tert-butyl-5-nitrophenol | Precursor for synthesis | Less studied for biological activity |

| 5-Amino-2,4-di-tert-butylphenol | Unique substitution pattern | Enhanced immunomodulatory effects |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-Amino-2-tert-butylphenol, and how do reaction conditions influence yield?

- Methodology : The synthesis of tert-butyl-substituted phenolic compounds typically involves Friedel-Crafts alkylation for tert-butyl group introduction, followed by nitration and reduction to install the amino group. For example, describes tert-butyl diselanyl derivatives synthesized via electrophilic substitution, suggesting tert-butyl groups can be stabilized under acidic conditions. Reaction temperature (e.g., 0–5°C for nitration) and catalyst selection (e.g., AlCl₃ for alkylation) critically affect regioselectivity and yield .

- Characterization : Post-synthesis, use HPLC (as noted in for purity analysis) and NMR (¹H/¹³C) to confirm structure. Compare retention times and spectral data with standards like 4,6-dimethyl-2-tert-butylphenol () to validate regiochemistry .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies using HPLC-UV ( ) to monitor degradation products. Store samples in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation. For shelf-life prediction, apply the Arrhenius equation to degradation kinetics at 25°C, 40°C, and 60°C .

- Contaminant Analysis : Use GC-MS to detect volatile by-products (e.g., tert-butyl alcohol) as degradation markers, referencing protocols from for tert-butyl-substituted aldehydes .

Advanced Research Questions

Q. How can contradictory data on the regioselectivity of amino group introduction in tert-butylphenols be resolved?

- Case Study : highlights structural analogs like 5-methyl-2-tert-butylphenol, where steric hindrance from the tert-butyl group directs substitution to the para position. However, reports fluorinated phenol derivatives with meta-directing effects.

- Resolution Strategy : Perform computational modeling (DFT calculations) to map electron density and steric maps. Compare with crystallographic data (e.g., ’s X-ray structures) to validate predictions. Experimental validation via directed synthesis under controlled conditions (e.g., low-temperature nitration) can reconcile discrepancies .

Q. What advanced spectroscopic techniques are optimal for studying the electronic effects of the amino group in this compound?

- Methodology :

- UV-Vis Spectroscopy : Compare absorption spectra with non-amino analogs (e.g., 5-tert-butyl-2-hydroxybenzaldehyde in ) to assess conjugation effects.

- EPR Spectroscopy : Detect radical intermediates in oxidation reactions, as the amino group may act as an electron donor.

- X-ray Crystallography : Resolve bond angles and intermolecular interactions, as demonstrated in for tert-butyl diselanyl compounds .

Q. How can researchers address inconsistencies in biological activity data for amino-substituted tert-butylphenols?

- Case Study : discuss contradictions in longitudinal studies (e.g., short-term vs. long-term effects). Apply similar time-resolved assays to evaluate this compound’s bioactivity.

- Methodology :

- Dose-Response Kinetics : Measure IC₅₀ values at multiple time points (e.g., 24h, 48h, 72h) to capture dynamic effects.

- Mechanistic Profiling : Use RNA-seq or proteomics to identify pathways influenced by tert-butyl/amino groups, ensuring batch-to-batch consistency via QC protocols from .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for reconciling conflicting results in thermal stability studies?

- Methodology : Apply mixed-effects models to account for variability in experimental conditions (e.g., heating rate, solvent purity). Use principal component analysis (PCA) to cluster data from multiple labs ( ). For outlier detection, employ Grubbs’ test with significance thresholds (α=0.05) .

Q. How can computational chemistry guide the optimization of this compound’s solubility without compromising stability?

- Methodology :

Properties

IUPAC Name |

5-amino-2-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6,12H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTDVWHCSGVIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.